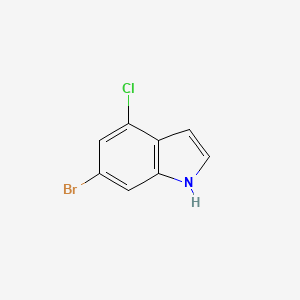

6-Bromo-4-chloro-1H-indole

Übersicht

Beschreibung

6-Bromo-4-chloro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound has the molecular formula C8H5BrClN and a molecular weight of 230.49 g/mol . It is characterized by the presence of both bromine and chlorine atoms attached to the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Wirkmechanismus

Target of Action

6-Bromo-4-chloro-1H-indole is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . Indoles show high-affinity binding to many receptors , which makes them valuable for developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may interact with its targets, causing changes that result in these effects.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they can be involved in the synthesis of indigo through hydroxylation by a P450 monooxygenase followed by spontaneous oxidation and dimerization . Additionally, this compound can undergo palladium-catalyzed reactions to afford carbonylation products .

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by their chemical structure and the presence of functional groups .

Result of Action

Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the spontaneous oxidative condensation of 3-hydroxyindole/2-Cys-indoleninone and 6-bromo-2-oxoindole to 6-bromoindirubin

Biochemische Analyse

Biochemical Properties

6-Bromo-4-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, including shifts in energy production and utilization. Furthermore, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can disrupt the phosphorylation cascade, ultimately affecting downstream signaling events. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Additionally, long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Additionally, this compound may interact with binding proteins that facilitate its distribution and localization within different cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes and signaling pathways.

Vorbereitungsmethoden

The synthesis of 6-Bromo-4-chloro-1H-indole can be achieved through several methods. One common approach involves the bromination and chlorination of indole derivatives. For instance, starting with 4-chloroindole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Analyse Chemischer Reaktionen

6-Bromo-4-chloro-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-4-chloro-1H-indole has gained attention for its potential therapeutic applications. It serves as a crucial building block in the synthesis of various biologically active molecules.

Case Study: Antiviral Agents

Recent studies have highlighted its role in synthesizing compounds that exhibit antiviral properties. For instance, it is used in the development of heterocyclic fragments that are integral to the synthesis of Lenacapavir, a potent capsid inhibitor for HIV-1 treatment. The synthesis pathway involves bromination and subsequent cyclization reactions, showcasing its utility in creating complex structures necessary for pharmaceutical applications .

Synthetic Applications

The compound is also utilized in synthetic organic chemistry, where it acts as an intermediate in the preparation of more complex molecules.

Synthesis of Indazole Derivatives

A notable application is in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from this compound. This transformation involves bromination followed by cyclization with hydrazine hydrate under optimized conditions, yielding high purity products suitable for further biological testing . The ability to produce these derivatives efficiently makes this compound a valuable reagent in synthetic protocols.

Material Science

In addition to its applications in medicinal chemistry, this compound has potential uses in material science, specifically in the development of organic semiconductors.

Organic Electronics

Research indicates that indole derivatives can be incorporated into organic electronic devices due to their favorable electronic properties. The incorporation of halogen atoms enhances the electronic characteristics, making these compounds suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral agents | Integral in developing Lenacapavir for HIV treatment |

| Synthetic Applications | Intermediate for complex molecule synthesis | Efficient production of indazole derivatives |

| Material Science | Use in organic semiconductors | Enhances electronic properties for OLEDs |

Vergleich Mit ähnlichen Verbindungen

6-Bromo-4-chloro-1H-indole can be compared with other indole derivatives such as:

6-Bromoindole: Lacks the chlorine atom, making it less versatile in certain reactions.

4-Chloroindole: Lacks the bromine atom, affecting its reactivity and applications.

5-Bromo-4-chloro-1H-indole: Similar but with different substitution patterns, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.

Biologische Aktivität

6-Bromo-4-chloro-1H-indole is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article will explore its potential as an antimicrobial, anticancer, and antiviral agent, supported by case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅BrClN, featuring a fused indole ring system. The presence of bromine and chlorine substituents at the 6 and 4 positions, respectively, enhances its reactivity and biological potential. The unique structure allows it to interact with various biological targets, influencing cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 μg/mL | |

| Escherichia coli | 62.5 μg/mL | |

| Candida albicans | 250 μg/mL |

These findings suggest that the compound may serve as a promising candidate for the development of new antimicrobial agents.

Anticancer Potential

This compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. Studies have reported that it induces apoptosis in cancer cells through several mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:

- MCF-7 Cells : IC₅₀ value of 15 μM after 48 hours of treatment.

- A549 Cells : IC₅₀ value of 20 μM after 48 hours of treatment.

These results highlight the compound's potential for further development as a therapeutic agent in oncology .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties as well. Preliminary studies have indicated activity against viruses such as H1N1 and HIV.

The specific mechanisms through which this compound exerts its antiviral effects are still under investigation but may involve interference with viral entry or replication processes.

The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes within biological systems. The halogen substituents enhance binding affinity, potentially modulating the activity of various molecular targets involved in disease processes.

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFRDTNSPFYYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646164 | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-01-7 | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.